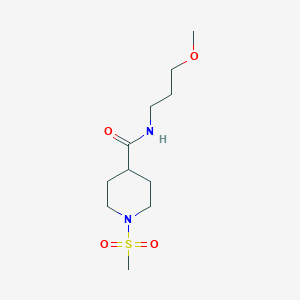![molecular formula C17H20N2O4S B4067940 N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067940.png)
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Vue d'ensemble
Description
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as MPA-NP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the protein-protein interaction between the androgen receptor (AR) and its coactivators, and has been used as a tool compound to investigate the role of AR coactivators in prostate cancer.
Mécanisme D'action
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide inhibits the protein-protein interaction between AR and its coactivators, which is critical for the transcriptional activation of AR target genes. This inhibition leads to a decrease in the expression of AR target genes, including those involved in prostate cancer cell growth and survival.
Biochemical and Physiological Effects:
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a potent inhibitory effect on prostate cancer cell growth in vitro and in vivo. It has also been shown to enhance the efficacy of anti-androgen therapy in preclinical models of prostate cancer. Additionally, N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is its potency and specificity for inhibiting the AR-coactivator interaction. However, one limitation is that it may not fully recapitulate the complexity of AR signaling in vivo, and additional studies may be needed to fully understand its effects.
Orientations Futures
For research on N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide include investigating its potential as a therapeutic agent for prostate cancer, as well as its effects on other AR-dependent diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in vivo.
Applications De Recherche Scientifique
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been used extensively in scientific research to investigate the role of AR coactivators in prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and to enhance the efficacy of anti-androgen therapy in preclinical models of prostate cancer.
Propriétés
IUPAC Name |
N-methyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(14-6-4-3-5-7-14)19-24(21,22)16-10-8-15(9-11-16)23-12-17(20)18-2/h3-11,13,19H,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIJDJCUFRVPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S*,6S*)-2,6-diallyl-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4067871.png)
![5-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4067879.png)
![tert-butyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4067883.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]benzamide](/img/structure/B4067893.png)
![methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate](/img/structure/B4067901.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067903.png)
![N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4067911.png)
![2-amino-4-[3-bromo-4-(2-naphthylmethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067919.png)
![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4067921.png)
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B4067934.png)
![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4067948.png)
![1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4067967.png)